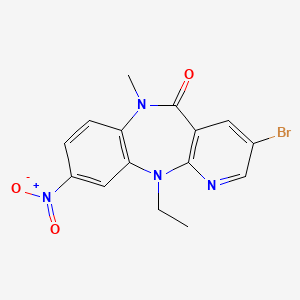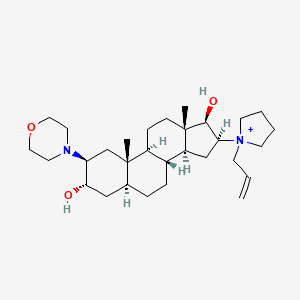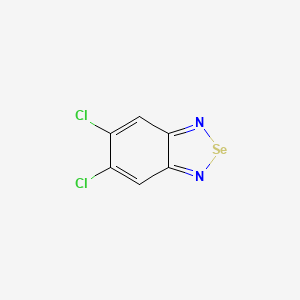
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo-benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 4-chloroaniline with thiazolo-benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and research .
Analyse Chemischer Reaktionen
Types of Reactions
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential as an anti-inflammatory and anticancer agent.
Medicine: Investigated for its immunomodulatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and cancer progression. The compound may also interfere with cellular signaling pathways, leading to its immunomodulatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: These derivatives also possess anti-inflammatory and anticancer properties.
Uniqueness
2-((E)-(4-Chlorophenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the diazenyl group, which may contribute to its distinct pharmacological profile and enhanced biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
30065-13-5 |
|---|---|
Molekularformel |
C15H9ClN4OS |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H9ClN4OS/c16-9-5-7-10(8-6-9)18-19-13-14(21)20-12-4-2-1-3-11(12)17-15(20)22-13/h1-8,13H |
InChI-Schlüssel |
WJMJBJYYGBQKEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)N=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)









